4-(Methylamino)-3-nitrobenzaldehyde
Overview
Description
4-(Methylamino)-3-nitrobenzaldehyde is an organic compound with the molecular formula C8H8N2O3. It is a derivative of benzaldehyde, where the benzene ring is substituted with a methylamino group at the 4-position and a nitro group at the 3-position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methylamino)-3-nitrobenzaldehyde typically involves the nitration of 4-(methylamino)benzaldehyde. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the 3-position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise control over reaction parameters such as temperature, concentration of reagents, and reaction time to achieve high yields and purity. The process may also include steps for the purification of the final product, such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(Methylamino)-3-nitrobenzaldehyde can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: The methylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Oxidation: Potassium permanganate in alkaline medium, chromium trioxide in acetic acid.
Substitution: Nucleophiles such as halides, thiols, or amines in the presence of a base or acid catalyst.
Major Products Formed
Reduction: 4-(Methylamino)-3-aminobenzaldehyde.
Oxidation: 4-(Methylamino)-3-nitrobenzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Methylamino)-3-nitrobenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes and nitro compounds.
Medicine: It serves as a precursor for the synthesis of potential therapeutic agents, particularly those targeting specific enzymes or receptors.
Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(Methylamino)-3-nitrobenzaldehyde depends on its specific application
Aldehyde Group: Can form covalent bonds with nucleophilic sites in proteins or enzymes, potentially inhibiting their activity.
Nitro Group: Can undergo reduction to form reactive intermediates that may interact with cellular components.
Methylamino Group: Can participate in hydrogen bonding and electrostatic interactions with biological targets.
Comparison with Similar Compounds
Similar Compounds
4-(Methylamino)benzaldehyde: Lacks the nitro group, making it less reactive in certain chemical transformations.
3-Nitrobenzaldehyde: Lacks the methylamino group, affecting its solubility and reactivity.
4-(Dimethylamino)-3-nitrobenzaldehyde: Contains an additional methyl group on the amino nitrogen, which can influence its steric and electronic properties.
Uniqueness
4-(Methylamino)-3-nitrobenzaldehyde is unique due to the presence of both the methylamino and nitro groups on the benzene ring. This combination of functional groups imparts distinct reactivity and makes the compound valuable for specific synthetic and research applications.
Properties
IUPAC Name |
4-(methylamino)-3-nitrobenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O3/c1-9-7-3-2-6(5-11)4-8(7)10(12)13/h2-5,9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUJBBHWWDARUJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=C(C=C1)C=O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30397374 | |
Record name | 4-(methylamino)-3-nitrobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30397374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42564-41-0 | |
Record name | 4-(methylamino)-3-nitrobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30397374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 42564-41-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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